molecular formula C19H18N4O3S B2979784 N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-67-9

N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

Cat. No.: B2979784
CAS No.: 851079-67-9
M. Wt: 382.44
InChI Key: DXSDSBGTXRXQSN-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound with the molecular formula C19H18N4O3S . This acetamide derivative is a research chemical of interest in the field of medicinal chemistry and infectious disease research. It is specifically identified in patent literature as a compound with potential application as an antibiotic tolerance inhibitor . Compounds of this structural class are investigated for their ability to potentiate the effects of antibacterial agents against bacterial infections, including those caused by pathogens like Pseudomonas aeruginosa . Its molecular structure incorporates both imidazole and nitrophenyl groups, which are common pharmacophores in drug discovery. This product is intended for research purposes only, specifically for in vitro biological screening and investigative studies to further elucidate its precise mechanism of action and full therapeutic potential. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-2-14-3-5-15(6-4-14)21-18(24)13-27-19-20-11-12-22(19)16-7-9-17(10-8-16)23(25)26/h3-12H,2,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSDSBGTXRXQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration of aniline derivatives.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is attached through Friedel-Crafts alkylation.

    Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the imidazole derivative with a suitable thiol and acetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated imidazole derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes. The sulfanylacetamide linkage can enhance the compound’s binding affinity to its targets, leading to specific biological effects.

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of heterocyclic molecules. Below is a systematic comparison:

Structural Analogues
2.1.1 Core Heterocycle Variations
  • Triazole Derivatives (e.g., compounds [7–9] from ) :
    These derivatives replace the imidazole core with a 1,2,4-triazole ring. The tautomeric behavior of triazoles (thione vs. thiol forms) contrasts with the imidazole’s aromatic stability. IR spectra of triazoles lack C=O stretches (~1663–1682 cm⁻¹) but retain C=S vibrations (~1247–1255 cm⁻¹), unlike the target compound, which retains an acetamide carbonyl group .

    • Biological Impact : Triazoles often exhibit broader antimicrobial activity due to enhanced hydrogen-bonding capabilities.
  • 1,3,4-Thiadiazole Derivatives (): These compounds feature a sulfur- and nitrogen-rich heterocycle, offering greater metabolic stability. Synthesis involves hydrazonoyl chloride intermediates, differing from the sulfanylacetamide alkylation route used for the target compound .
2.1.2 Substituent Variations
  • Fluorophenyl vs. Nitrophenyl Groups :
    The compound "2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide" () substitutes the 4-nitrophenyl group with a 4-fluorophenyl moiety. Fluorine’s electronegativity enhances bioavailability, while nitro groups (as in the target compound) may improve redox-mediated antibacterial activity .

    • Spectroscopic Differentiation : Fluorophenyl derivatives show distinct ¹⁹F NMR signals, absent in nitrophenyl analogs.
  • Ethylphenyl vs.

Key Findings :

  • Thiadiazoles with 4-nitrophenyl groups () show potent antimicrobial activity, suggesting the target compound’s nitro group may confer similar efficacy if tested .
Spectroscopic and Analytical Data
Feature Target Compound (Expected) Triazole-thiones () Thiadiazoles ()
C=O Stretch (IR) ~1680–1700 cm⁻¹ (acetamide) Absent ~1650–1670 cm⁻¹ (ketone)
C=S Stretch (IR) ~1250 cm⁻¹ 1247–1255 cm⁻¹ Not reported
¹H NMR (NH) ~8.5–10.0 ppm (amide NH) 10.2–11.0 ppm (triazole NH) 8.0–9.5 ppm (thiadiazole NH)

Biological Activity

N-(4-ethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazole ring with various substitutions that enhance its biological properties. The compound is characterized by:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Substituents : The presence of a 4-ethylphenyl group and a 4-nitrophenyl group, which contribute to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties against several cancer cell lines. In vitro studies revealed:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)12.3
A549 (lung cancer)18.7

The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely mediated through the activation of caspase pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiol group can interact with cysteine residues in enzymes, leading to inhibition of key metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may undergo reduction to form reactive intermediates that induce oxidative stress in target cells.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a novel antibiotic agent .
  • Anticancer Research : In a recent publication in Cancer Letters, researchers demonstrated that the compound significantly reduced tumor growth in xenograft models, supporting its development as an anticancer therapeutic .

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